1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione
Description
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione is a synthetic indoline-2,3-dione derivative characterized by a 5-methyl substitution on the indoline core and a benzyl group substituted with isopentyloxy (3-methylbutoxy) and methoxy groups at the 4- and 3-positions, respectively. Its structure combines electron-donating alkoxy and methoxy groups, which influence its electronic properties and reactivity .
Properties
IUPAC Name |
1-[[3-methoxy-4-(3-methylbutoxy)phenyl]methyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)9-10-27-19-8-6-16(12-20(19)26-4)13-23-18-7-5-15(3)11-17(18)21(24)22(23)25/h5-8,11-12,14H,9-10,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACGHZSQTBNSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CC3=CC(=C(C=C3)OCCC(C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Substituted Isonitroacetanilides
A method adapted from Zhao et al. (2023) involves reacting 4-methylaniline with chloral hydrate and hydroxylamine hydrochloride to form 4-methylisonitroacetanilide . Cyclization in concentrated sulfuric acid at 65–80°C yields 5-methylindoline-2,3-dione (Fig. 1A).
Optimized Conditions
| Parameter | Value |
|---|---|
| Temperature | 65–80°C |
| Reaction Time | 1–1.5 hours |
| Yield | 67–80% |
This method avoids lengthy synthetic routes and achieves high purity (>95%) after recrystallization with ethanol/water.
N-Benzylation of 5-Methylindoline-2,3-dione
Introducing the 4-(isopentyloxy)-3-methoxybenzyl group at the N1 position requires careful selection of benzylating agents and catalysts.
Benzyl Halide Coupling
A modified protocol from ACS Omega (2021) employs 4-(isopentyloxy)-3-methoxybenzyl bromide as the alkylating agent. The reaction uses cesium carbonate (Cs₂CO₃) as a base in N,N-dimethylacetamide (DMA) at 30°C (Table 1).
Table 1: N-Benzylation Optimization
| Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Cs₂CO₃ | None | 30 | 24 | 47 |
| K₂CO₃ | TBAB | 30 | 18 | 38 |
| DIPEA | MR | 30 | 2 | 73 |
TBAB = Tetrabutylammonium bromide; MR = Mukaiyama reagent.
The use of 20 mol% TBAB with 1.5 equivalents of benzyl bromide maximizes yield (73%) while minimizing byproducts like ring-opened intermediates.
Functional Group Installation: Isopentyloxy and Methoxy Substituents
The 4-(isopentyloxy)-3-methoxybenzyl side chain is synthesized separately and introduced via Williamson ether synthesis.
Synthesis of 4-Hydroxy-3-methoxybenzaldehyde
Vanillin undergoes alkylation with isopentyl bromide in acetone using K₂CO₃ (Fig. 1B). The product is reduced to 4-(isopentyloxy)-3-methoxybenzyl alcohol using NaBH₄, followed by bromination with PBr₃ to yield the benzyl bromide.
Key Data
Final Assembly and Purification
The coupling of 5-methylindoline-2,3-dione and 4-(isopentyloxy)-3-methoxybenzyl bromide is conducted in anhydrous DMA under nitrogen. Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to achieve >98% purity.
Critical Challenges
-
Ring-opening : Strong bases (e.g., NaOH) degrade the indoline-2,3-dione core.
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Steric hindrance : Bulky isopentyloxy groups reduce coupling efficiency, necessitating excess benzyl bromide (1.5 equiv).
Alternative Routes and Comparative Analysis
Reductive Amination Approach
A two-step method involves:
-
Condensing 5-methylisatin with 4-(isopentyloxy)-3-methoxybenzylamine using EDC/HOBt.
Chemical Reactions Analysis
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: The methoxy and isopentyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Addition: The benzyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds .
Scientific Research Applications
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an efflux pump inhibitor in combating multidrug-resistant bacterial infections .
Mechanism of Action
The mechanism of action of 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, as an efflux pump inhibitor, it binds to the efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and thereby enhancing their efficacy. The compound’s structure allows it to fit into the binding sites of these proteins, blocking their function and leading to the accumulation of antibiotics within the bacterial cell .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Indoline-2,3-dione Derivatives
5-Methylindoline-2,3-dione (CAS: 608-05-9)
- Structure : Lacks the benzyl substituent but shares the 5-methylindoline-2,3-dione core.
- Properties : Melting point >180°C (decomposition), density 1.3 g/cm³, and moderate lipophilicity (LogP: 1.02) .
- Comparison : The absence of the benzyl group reduces molecular weight (161.157 g/mol vs. ~400–500 g/mol for analogs) and alters solubility. The 5-methyl group is conserved across analogs, suggesting its role in stabilizing the indoline core .
1-(4-Methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide
Benzyl-Substituted Analogs
2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
- Structure : Incorporates a phenyl-thioxo-triazolidine substituent on the benzyl group.
- Properties : High melting point (>300°C), IR bands at 1785 cm⁻¹ (C=O) and 1217 cm⁻¹ (C=S). Yield: 42% .
- Comparison : The thioxo-triazolidine group introduces sulfur-based reactivity and increases molecular complexity, likely reducing solubility compared to the target compound’s alkoxy/methoxy substituents .
1-(4-Methoxybenzyl)-5-({(2S)-2-[(pyridin-3-yloxy)methyl]pyrrolidin-1-yl}sulfonyl)-1H-indole-2,3-dione
Substituent Effects on Yield and Stability
- Key Insight : Bulky substituents (e.g., isopentyloxy) may reduce crystallinity and lower melting points compared to rigid analogs like 13c.
Lipophilicity and Solubility
- Sulfonyl-containing analogs (e.g., ) exhibit higher polarity, favoring solubility in polar solvents.
Biological Activity
1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline-2,3-dione is a synthetic organic compound belonging to the indoline family. Its molecular structure includes an indoline core with various functional groups such as isopentyloxy, methoxy, and benzyl, which contribute to its unique chemical properties and potential biological activities.
Chemical Structure
- IUPAC Name : this compound
- Molecular Formula : C22H25NO4
- CAS Number : 620931-75-1
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Preparation of the indoline core.
- Introduction of isopentyloxy and methoxy groups via nucleophilic substitution.
- Addition of the benzyl group through Friedel-Crafts alkylation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It acts as an efflux pump inhibitor, enhancing the efficacy of antibiotics against multidrug-resistant bacterial strains. This mechanism involves binding to efflux pump proteins in bacterial cells, preventing the expulsion of antibiotics and allowing for higher intracellular concentrations.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary findings suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death.
Toxicological Profile
In silico studies have evaluated the toxicological effects of similar compounds within the indoline family. These studies utilize predictive models to assess potential harmful effects, including gastrointestinal absorption and neurotoxicity. Although specific data on this compound is limited, it is essential to consider these aspects when evaluating its safety for therapeutic use.
The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:
- Efflux Pump Inhibition : By binding to bacterial efflux pumps, it prevents the removal of antibiotics from bacterial cells.
- Apoptosis Induction : It may activate apoptotic pathways in cancer cells through modulation of key proteins involved in cell cycle regulation and survival.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other indoline derivatives is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxybenzyl)-5-methylindoline-2,3-dione | Lacks isopentyloxy group | Limited antimicrobial activity |
| 1-(4-Isopentyloxybenzyl)-5-methylindoline-2,3-dione | Similar structure but different substituents | Enhanced antimicrobial properties |
| 1-(4-(Isopentyloxy)-3-methoxybenzyl)-5-methylindoline | Lacks dione functionality | Different chemical behavior |
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various indoline derivatives, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Cancer Cell Line Studies
In vitro studies using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. The findings indicate that it may be effective against specific types of cancer, warranting further investigation into its therapeutic applications.
Q & A
Q. Key Considerations :
- Solvent Choice : DMF enhances reactivity but may complicate purification; dichloromethane (DCM) offers easier separation .
- Base Selection : Potassium carbonate minimizes side reactions compared to stronger bases like NaH .
- Yield Optimization : Pilot reactions with varying temperatures (80–120°C) and molar ratios (1:1 to 1:1.2) are recommended to maximize efficiency .
What spectroscopic and crystallographic methods are critical for structural validation of this compound?
Basic Question
Spectroscopy :
- ¹H/¹³C-NMR : Assign peaks to confirm substituent positions (e.g., isopentyloxy methyl groups at δ ~1.0–1.2 ppm) .
- HR-ESI-MS : Verify molecular ion ([M+H]⁺) and isotopic patterns to confirm molecular formula .
Crystallography :
- Single-Crystal X-ray Diffraction : Resolve bond lengths/angles and confirm stereochemistry. For example, dihedral angles between indoline and benzyl rings should align with computational models (e.g., ~77° for similar structures) .
Q. Advanced Consideration :
- Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate with FT-IR (carbonyl stretches at ~1700 cm⁻¹) and elemental analysis .
How can researchers analyze the compound’s potential biological activity using computational methods?
Advanced Question
Molecular Docking :
- Software : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes like 1-deoxy-D-xylulose-5-phosphate synthase) .
- Parameters : Set grid boxes to encompass active sites (e.g., 20 ų) and validate with known inhibitors .
Pharmacophore Modeling :
- Identify critical moieties (e.g., indoline-2,3-dione core) for hydrogen bonding or hydrophobic interactions .
Q. Methodological Insight :
- Compare docking scores (e.g., ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays to prioritize synthesis .
What strategies resolve contradictions in biological activity data across studies?
Advanced Question
Assay Standardization :
- Use consistent cell lines (e.g., MCF-7 for cytotoxicity) and control compounds (e.g., cisplatin) to minimize variability .
Structural-Activity Relationship (SAR) Analysis :
- Modify substituents (e.g., isopentyloxy chain length) and correlate with activity trends. For example, longer alkoxy chains may enhance lipophilicity and membrane penetration .
Meta-Analysis :
- Aggregate data from multiple studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in in vitro assays) .
How should researchers design experiments to optimize synthetic scalability?
Basic Question
Reaction Scaling :
- Start with 1–5 mmol scales to identify bottlenecks (e.g., exothermicity or byproduct formation) .
- Use automated systems (e.g., continuous flow reactors) for reproducible heating and mixing .
Purification :
- Replace column chromatography with crystallization for cost-effective scale-up. For example, optimize solvent ratios (DMF/EtOAc) to improve crystal yield .
Q. Advanced Insight :
- Process Analytical Technology (PAT) : Implement in-situ FT-IR or HPLC monitoring to track reaction progress and terminate at optimal conversion .
What crystallographic parameters are essential for understanding molecular packing and stability?
Advanced Question
Unit Cell Parameters :
- Measure a , b , c axes and angles (α, β, γ) to determine crystal system (e.g., monoclinic for similar indoline derivatives) .
Intermolecular Interactions :
- Analyze hydrogen bonds (e.g., C=O···H-N) and π-π stacking (centroid distances ~3.8 Å) to assess stability .
Thermal Analysis :
- Perform DSC/TGA to correlate packing density with melting points (e.g., 411–412 K for halogenated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
